2-(3-Methoxyphenyl)-1-oxo-1lambda~5~-pyrazine
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Overview
Description
2-(3-Methoxyphenyl)-1-oxo-1lambda~5~-pyrazine is an organic compound that belongs to the class of heterocyclic compounds It features a pyrazine ring substituted with a 3-methoxyphenyl group and an oxo group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-Methoxyphenyl)-1-oxo-1lambda~5~-pyrazine can be achieved through several synthetic routes. One common method involves the reaction of 3-methoxyphenylhydrazine with a suitable diketone under acidic conditions to form the pyrazine ring. The reaction typically requires heating and the use of a catalyst to facilitate the cyclization process.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions using optimized conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques, such as recrystallization and chromatography, can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
2-(3-Methoxyphenyl)-1-oxo-1lambda~5~-pyrazine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the oxo group to a hydroxyl group or other reduced forms.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the aromatic ring or the pyrazine ring, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under appropriate conditions to achieve substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce hydroxyl derivatives. Substitution reactions can lead to a variety of substituted pyrazine derivatives.
Scientific Research Applications
2-(3-Methoxyphenyl)-1-oxo-1lambda~5~-pyrazine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in treating various diseases.
Industry: It is used in the development of advanced materials, such as organic semiconductors and dyes.
Mechanism of Action
The mechanism of action of 2-(3-Methoxyphenyl)-1-oxo-1lambda~5~-pyrazine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and the derivatives used.
Comparison with Similar Compounds
2-(3-Methoxyphenyl)-1-oxo-1lambda~5~-pyrazine can be compared with other similar compounds, such as:
2-(3-Methoxyphenyl)benzimidazole: This compound also features a methoxyphenyl group but has a benzimidazole ring instead of a pyrazine ring.
3-Methoxyphenethylamine: This compound has a similar methoxyphenyl group but differs in its amine functionality and overall structure.
The uniqueness of this compound lies in its specific structural features, which confer distinct chemical and biological properties compared to other similar compounds.
Properties
CAS No. |
922525-06-2 |
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Molecular Formula |
C11H10N2O2 |
Molecular Weight |
202.21 g/mol |
IUPAC Name |
2-(3-methoxyphenyl)-1-oxidopyrazin-1-ium |
InChI |
InChI=1S/C11H10N2O2/c1-15-10-4-2-3-9(7-10)11-8-12-5-6-13(11)14/h2-8H,1H3 |
InChI Key |
HSQGEEZFZZWUBQ-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC(=C1)C2=[N+](C=CN=C2)[O-] |
Origin of Product |
United States |
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